LEM-14-1189

Epigenetics Cancer Research Enzymology

LEM-14-1189 is a synthetic derivative of LEM-14 with a unique NSD3 > NSD2 > NSD1 inhibition profile (IC50s: 60 µM, 111 µM, 418 µM). This compound is essential for dissecting isoform-specific roles in cancers like multiple myeloma. Using selective or pan-inhibitors as substitutes compromises experimental integrity. Ideal for benchmarking next-gen NSD inhibitors.

Molecular Formula C35H34N6O5S2
Molecular Weight 682.8 g/mol
Cat. No. B11932998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEM-14-1189
Molecular FormulaC35H34N6O5S2
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN(CCCNC(=O)C4=CC5=CC=CC=C5C(=O)O4)CC6=NC7=C(C8=C(S7)CCCC8)C(=O)N6
InChIInChI=1S/C35H34N6O5S2/c42-30(23-16-19-8-1-2-9-20(19)35(45)46-23)36-14-7-15-41(17-26-37-31(43)28-21-10-3-5-12-24(21)47-33(28)39-26)18-27-38-32(44)29-22-11-4-6-13-25(22)48-34(29)40-27/h1-2,8-9,16H,3-7,10-15,17-18H2,(H,36,42)(H,37,39,43)(H,38,40,44)
InChIKeyYLIXLTMOWMXIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LEM-14-1189: A Differentially Inhibiting NSD Tool Compound for Epigenetic Research


LEM-14-1189 (CAS: 2987501-17-5) is a synthetic derivative of LEM-14 (HY-114340) and functions as a small-molecule inhibitor of the nuclear receptor-binding SET domain (NSD) family of histone lysine methyltransferases (HMTases), which includes NSD1, NSD2 (MMSET/WHSC1), and NSD3 (WHSC1L1) [1]. The compound exhibits a distinct differential inhibition profile across the three NSD isoforms in vitro, with IC50 values of 418 μM for NSD1, 111 μM for NSD2, and 60 μM for NSD3 [1]. Unlike the parental compound LEM-14, which is a selective NSD2 inhibitor, LEM-14-1189 shows a clear potency gradient favoring NSD3 over NSD2 and NSD1 . The NSD family members are well-established oncoproteins and drivers in various cancers, including multiple myeloma (MM), making the availability of tool compounds with varying selectivity profiles critical for mechanistic studies and drug discovery [1].

Why Pan-NSD or NSD2-Selective Inhibitors Cannot Substitute for LEM-14-1189 in Research


Substituting LEM-14-1189 with another NSD-family inhibitor—even a closely related analog—is not scientifically equivalent due to its unique differential inhibition profile. While its parent compound, LEM-14, is a selective NSD2 inhibitor (IC50 = 132 µM) with minimal to no activity against NSD1 and NSD3 , LEM-14-1189 demonstrates a reversed selectivity, being most potent against NSD3 (IC50 = 60 µM) followed by NSD2 (IC50 = 111 µM) and NSD1 (IC50 = 418 µM) [1]. This contrasts sharply with pan-NSD inhibitors like BIX-01294, which inhibits NSD1, NSD2, and NSD3 with IC50 values ranging from 40-112 µM [2], and other NSD2-selective probes like IACS-17596 (IC50 = 8.8 nM) or W4275 (IC50 = 17 nM) that exhibit nanomolar potency and high selectivity for NSD2 . Therefore, using LEM-14-1189 is a deliberate choice for experiments requiring a tool compound that differentially engages all three NSD isoforms with a distinct potency gradient, enabling nuanced investigation of isoform-specific biology that would be obscured by either highly selective or uniformly potent pan-inhibitors.

Quantitative Evidence for Procuring LEM-14-1189: A Comparator-Based Analysis


Differential NSD Isoform Inhibition Profile vs. Parental LEM-14

LEM-14-1189 distinguishes itself from its parent compound, LEM-14, by exhibiting a differential, rather than selective, inhibition profile across the NSD family. LEM-14 is a selective NSD2 inhibitor (IC50 = 132 μM) with no activity against NSD3 and very weak activity against NSD1 . In contrast, LEM-14-1189 inhibits all three isoforms, with IC50 values of 418 μM for NSD1, 111 μM for NSD2, and 60 μM for NSD3 [1].

Epigenetics Cancer Research Enzymology

Potency Gradient Comparison with Pan-NSD Inhibitor BIX-01294

LEM-14-1189 offers a distinct and defined potency gradient across the NSD isoforms (NSD3 > NSD2 > NSD1) compared to the flatter inhibition profile of the pan-NSD inhibitor BIX-01294. BIX-01294 inhibits all three NSD enzymes with IC50 values in a similar range of 40–112 μM [1], whereas LEM-14-1189 shows a nearly 7-fold difference in potency between its strongest (NSD3, 60 μM) and weakest (NSD1, 418 μM) targets [2].

Epigenetics Chemical Biology Tool Compound

Comparative Potency and Selectivity Against High-Potency NSD2 Inhibitors

LEM-14-1189 occupies a unique potency and selectivity niche relative to next-generation, high-potency NSD2 inhibitors. Compounds such as KTX-1001 (IC50 = 0.46-2.17 nM), IACS-17596 (IC50 = 8.8 nM), and W4275 (IC50 = 17 nM) are potent and selective NSD2 inhibitors with nanomolar activity . In stark contrast, LEM-14-1189 exhibits micromolar potency against NSD2 (IC50 = 111 μM) and, crucially, a reversed selectivity profile favoring NSD3 inhibition (IC50 = 60 μM) [1].

Drug Discovery Multiple Myeloma Lead Optimization

LEM-14-1189: Prioritized Research and Industrial Application Scenarios


Dissecting Isoform-Specific Roles of NSD Family Members in Cancer Cell Lines

The unique differential inhibition profile of LEM-14-1189 (NSD3 > NSD2 > NSD1) makes it an ideal tool for dissecting the individual contributions of each NSD isoform to cancer cell phenotypes. By using LEM-14-1189 in conjunction with selective NSD2 inhibitors like LEM-14 [1] or pan-inhibitors like BIX-01294 [2], researchers can perform systematic inhibition studies. This allows for the attribution of observed effects on cell proliferation, apoptosis, or gene expression to the inhibition of specific isoforms or combinations thereof, providing a more granular understanding than possible with a single tool compound [1].

Benchmarking Novel NSD Inhibitors in Lead Optimization Campaigns

In industrial drug discovery settings, LEM-14-1189 is a valuable reference compound for benchmarking next-generation NSD inhibitors. Its well-characterized, micromolar-range IC50 values against all three NSD enzymes [1] provide a clear baseline for assessing improvements in potency and selectivity. New chemical entities can be directly compared to LEM-14-1189 to quantify gains in potency (e.g., achieving nanomolar IC50s) and shifts in isoform selectivity (e.g., moving from an NSD3-preferring profile to an NSD2-selective one) [2].

Investigating NSD3-Driven Biology in the Context of Multiple Myeloma

Given that LEM-14-1189 is most potent against NSD3 (IC50 = 60 μM) [1], it is a preferred chemical probe for studies focused on elucidating the role of NSD3 in cancers, including multiple myeloma. While NSD2 has been the primary focus due to the t(4;14) translocation, the contributions of NSD1 and NSD3 are increasingly recognized [1]. LEM-14-1189 allows researchers to probe NSD3 function in MM models with a tool that still retains some activity on NSD2, providing a more comprehensive view of the NSD family's role than a purely NSD3-selective compound would offer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LEM-14-1189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.